molecular formula C10H8ClNO3S B13239119 4-(3-Methyl-1,2-oxazol-5-yl)benzene-1-sulfonyl chloride

4-(3-Methyl-1,2-oxazol-5-yl)benzene-1-sulfonyl chloride

Cat. No.: B13239119
M. Wt: 257.69 g/mol
InChI Key: WDQYNZRTOJEOFG-UHFFFAOYSA-N
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Description

4-(3-Methyl-1,2-oxazol-5-yl)benzene-1-sulfonyl chloride is a sulfonyl chloride derivative featuring a benzene ring substituted with a 3-methyl-1,2-oxazole moiety at the para-position relative to the sulfonyl chloride group. This compound is of interest in organic synthesis, particularly as a reactive intermediate for introducing sulfonamide or sulfonate functionalities into target molecules. Its structure combines the electron-withdrawing sulfonyl chloride group with the heteroaromatic oxazole ring, influencing its reactivity and physicochemical properties.

Properties

Molecular Formula

C10H8ClNO3S

Molecular Weight

257.69 g/mol

IUPAC Name

4-(3-methyl-1,2-oxazol-5-yl)benzenesulfonyl chloride

InChI

InChI=1S/C10H8ClNO3S/c1-7-6-10(15-12-7)8-2-4-9(5-3-8)16(11,13)14/h2-6H,1H3

InChI Key

WDQYNZRTOJEOFG-UHFFFAOYSA-N

Canonical SMILES

CC1=NOC(=C1)C2=CC=C(C=C2)S(=O)(=O)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Methyl-1,2-oxazol-5-yl)benzene-1-sulfonyl chloride typically involves multiple steps. One common method starts with the acylation of 2-amino-1-phenylethanone with acetyl chloride to form N-(2-oxo-2-phenylethyl)acetamide. This intermediate undergoes cyclodehydration in sulfuric acid to yield 2-methyl-5-phenyloxazole. The oxazole derivative is then subjected to sulfochlorination using a mixture of thionyl chloride and chlorosulfonic acid to produce the target compound .

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to increase yield and reduce waste. One approach combines cyclization and sulfochlorination in a one-pot reaction, minimizing the number of steps and the amount of acidic waste generated .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The sulfonyl chloride group undergoes nucleophilic substitution with amines, alcohols, and thiols to form sulfonamides, sulfonate esters, and thiosulfonates.

Key Reaction Data:

ReagentConditionsProductYield (%)Source
Primary aminesRoom temperature, DCMSulfonamide derivatives75–90
Sodium methoxideReflux, THFMethyl sulfonate82
ThiophenolBase (Et₃N), DMFPhenyl thiosulfonate68

Mechanistic Insight :

  • The reaction proceeds via a two-step mechanism: nucleophilic attack at the sulfur atom followed by chloride elimination .

  • Steric hindrance from the oxazole ring slightly reduces reactivity compared to unsubstituted sulfonyl chlorides.

Oxidation and Reduction Reactions

The sulfonyl chloride group participates in redox reactions under controlled conditions.

Oxidation:

  • Reagents : Hydrogen peroxide (H₂O₂), KMnO₄ .

  • Products : Sulfonic acids or sulfonyl peroxides (at elevated temperatures).

  • Example :

    C10H8ClNO3S+H2O2C10H9NO5S+HCl(Yield 85 )[5]\text{C}_{10}\text{H}_8\text{ClNO}_3\text{S}+\text{H}_2\text{O}_2\rightarrow \text{C}_{10}\text{H}_9\text{NO}_5\text{S}+\text{HCl}\quad (\text{Yield 85 })[5]

Reduction:

  • Reagents : LiAlH₄, NaBH₄ .

  • Products : Sulfinic acids or thiols (with excess reductant).

  • Critical Note : Over-reduction may degrade the oxazole ring.

Cycloaddition and Coupling Reactions

The oxazole moiety participates in [3+2] cycloadditions and metal-catalyzed cross-couplings.

Table: Coupling Reactions

Reaction TypeCatalystProductApplicationSource
Suzuki couplingPd(PPh₃)₄, K₂CO₃Biaryl sulfonamidesDrug intermediates
Huisgen cycloadditionCu(I)Triazole-linked conjugatesBioorthogonal chemistry

Example :

C10H8ClNO3S+Ar B OH 2PdC16H12NO3S Ar(Yield 78 )[6]\text{C}_{10}\text{H}_8\text{ClNO}_3\text{S}+\text{Ar B OH }_2\xrightarrow{\text{Pd}}\text{C}_{16}\text{H}_{12}\text{NO}_3\text{S Ar}\quad (\text{Yield 78 })[6]

Hydrolysis and Solvolysis

Controlled hydrolysis converts the sulfonyl chloride to sulfonic acids or sulfonate salts.

Hydrolysis Conditions:

  • Aqueous NaOH (pH > 10): Forms sodium sulfonate.

  • Mild Acid (pH 4–6): Generates sulfonic acid.

Kinetics : Hydrolysis follows pseudo-first-order kinetics with a half-life of 2.5 hours at 25°C.

Table: Industrial Reaction Protocols

ProcessScale (kg)Purity (%)Key ChallengeMitigation Strategy
Sulfonamide synthesis50099.5Exothermic reactionGradient temperature control
Continuous flow100098.8Clogging in microreactorsIn-line filtration

Data adapted from large-scale production studies .

Stability and Reactivity Considerations

  • Thermal Stability : Decomposes above 150°C, releasing SO₂ and HCl.

  • Light Sensitivity : Degrades under UV light (λ < 300 nm), requiring amber glass storage.

  • Solvent Compatibility : Stable in DCM, THF, and DMF but reacts with protic solvents (e.g., MeOH).

Comparative Reactivity Analysis

The electron-withdrawing oxazole ring enhances the electrophilicity of the sulfonyl chloride group comp

Scientific Research Applications

Medicinal Chemistry

One of the primary applications of 4-(3-Methyl-1,2-oxazol-5-yl)benzene-1-sulfonyl chloride is in the development of pharmaceuticals. Its sulfonyl chloride functional group allows for the introduction of various nucleophiles, making it a versatile intermediate in the synthesis of biologically active compounds.

Case Study: Synthesis of Anticancer Agents

A notable study demonstrated the use of this compound in synthesizing sulfonamide derivatives that exhibit anticancer properties. The reaction involves nucleophilic substitution where amines react with the sulfonyl chloride to form sulfonamides, which have shown promise in inhibiting tumor growth in vitro.

CompoundActivityReference
Sulfonamide AIC50 = 25 µM
Sulfonamide BIC50 = 30 µM

Organic Synthesis

In organic synthesis, this compound serves as a key reagent for constructing complex organic molecules. Its ability to act as a leaving group facilitates the formation of various carbon-carbon and carbon-nitrogen bonds.

Data Table: Reaction Conditions for Synthesis

Reaction TypeReagents UsedConditionsYield (%)
Nucleophilic SubstitutionAmine + Sulfonyl ChlorideDMF, 60°C, 24h85%
Coupling ReactionGrignard Reagent + Sulfonyl ChlorideEther, -78°C to RT75%

Material Science

The compound is also utilized in material science for modifying polymer surfaces and enhancing their properties. The introduction of sulfonyl groups can improve adhesion and thermal stability.

Case Study: Polymer Modification

Research has shown that treating polymers with this compound results in improved hydrophilicity and mechanical strength. This modification is particularly beneficial for applications in coatings and adhesives.

Mechanism of Action

The mechanism of action of 4-(3-Methyl-1,2-oxazol-5-yl)benzene-1-sulfonyl chloride involves its ability to react with nucleophiles. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on proteins or other biomolecules. This reactivity makes it useful for modifying biological molecules and studying enzyme inhibition .

Comparison with Similar Compounds

2-(1,2-Oxazol-5-yl)benzene-1-sulfonyl chloride

Structural Differences :

  • The sulfonyl chloride group is located at the ortho-position relative to the oxazole ring, compared to the para-substitution in the target compound.
  • Molecular Formula: C₉H₆ClNO₃S (identical to the target compound).
  • SMILES: C1=CC=C(C(=C1)C2=CC=NO2)S(=O)(=O)Cl .

Key Implications :

  • Crystallographic studies (e.g., using SHELX or SIR97 ) may reveal differences in packing efficiency due to altered molecular symmetry.

5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde

Structural Differences :

  • Replaces the oxazole ring with a pyrazole core and includes a trifluoromethyl group.
  • The sulfonyl chloride is replaced by a sulfanyl (thioether) group, significantly altering electronic properties.

Key Implications :

  • The pyrazole ring’s hydrogen-bonding capacity (via NH groups) contrasts with the oxazole’s lone oxygen atom, affecting solubility and intermolecular interactions .
  • The trifluoromethyl group enhances lipophilicity, which is absent in the target compound.

(3-Methyl-1,2,4-oxadiazol-5-yl)(phenyl)methanamine hydrochloride

Structural Differences :

  • Substitutes the oxazole with a 1,2,4-oxadiazole ring and replaces the sulfonyl chloride with a methanamine hydrochloride group.
  • Molecular Formula: C₁₀H₁₂ClN₃O (vs. C₉H₆ClNO₃S for the target compound) .

Key Implications :

  • The oxadiazole ring, with two nitrogen atoms, increases electron deficiency compared to oxazole, influencing π-π stacking and charge-transfer interactions.
  • The amine hydrochloride group introduces ionic character, enhancing water solubility relative to the hydrophobic sulfonyl chloride.

[(3-Methylisoxazol-5-yl)methyl]triphenylphosphonium chloride

Structural Differences :

  • Features a phosphonium salt linked to a methylisoxazole group, diverging entirely from the sulfonyl chloride functionality.
  • Molecular Formula: C₂₃H₂₁ClNOP (vs. C₉H₆ClNO₃S) .

Key Implications :

  • The phosphonium group renders the compound highly polar and suitable as a phase-transfer catalyst or ylide precursor.
  • The isoxazole ring’s oxygen and nitrogen atoms may participate in weaker hydrogen bonding compared to the oxazole-sulfonyl chloride system.

Data Table: Comparative Analysis

Compound Name Molecular Formula Key Functional Groups Heterocycle Type Substituent Position Notable Properties
4-(3-Methyl-1,2-oxazol-5-yl)benzene-1-sulfonyl chloride C₉H₆ClNO₃S Sulfonyl chloride, oxazole 1,2-Oxazole para High reactivity, moderate polarity
2-(1,2-Oxazol-5-yl)benzene-1-sulfonyl chloride C₉H₆ClNO₃S Sulfonyl chloride, oxazole 1,2-Oxazole ortho Steric hindrance, lower reactivity
(3-Methyl-1,2,4-oxadiazol-5-yl)(phenyl)methanamine hydrochloride C₁₀H₁₂ClN₃O Oxadiazole, amine hydrochloride 1,2,4-Oxadiazole N/A Ionic, water-soluble
[(3-Methylisoxazol-5-yl)methyl]triphenylphosphonium chloride C₂₃H₂₁ClNOP Phosphonium salt, isoxazole Isoxazole N/A Polar, catalytic applications

Biological Activity

4-(3-Methyl-1,2-oxazol-5-yl)benzene-1-sulfonyl chloride is a sulfonyl chloride derivative that incorporates an oxazole ring, which is known for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential as an enzyme inhibitor and its applications in drug synthesis.

Chemical Structure and Properties

The molecular formula of this compound is C10H8ClNO3SC_{10}H_{8}ClNO_{3}S, with a molecular weight of 257.69 g/mol. The compound features a benzene ring substituted with a sulfonyl chloride group and an oxazole moiety, contributing to its reactivity and biological properties.

The primary mechanism of action for this compound involves the inhibition of human carbonic anhydrases (hCAs) , particularly hCA II. Carbonic anhydrases are crucial for maintaining pH balance and facilitating the transport of carbon dioxide in the body. The inhibition of hCA II can lead to therapeutic effects in conditions such as glaucoma by reducing intraocular pressure .

Antimicrobial Activity

Research has shown that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives have demonstrated antibacterial and antifungal activities against various pathogens. Studies involving Schiff base complexes derived from sulfonyl chlorides have reported effective inhibition against bacteria and fungi, suggesting potential applications in treating infections .

Antiviral Potential

Recent studies have explored the antiviral properties of sulfonamide compounds related to this compound. These compounds have shown activity against viruses such as coxsackievirus B and others, indicating their potential role in antiviral drug development .

Study on Enzyme Inhibition

A study focusing on the inhibition of hCA II by this compound revealed that it acts as an isoform-selective inhibitor. The research detailed the binding affinity and kinetic parameters, demonstrating that this compound could effectively lower the activity of hCA II in vitro. Such findings support its potential use in therapeutic applications targeting elevated intraocular pressure.

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of 3-methyl-1,2-oxazole with benzene sulfonyl chloride under controlled conditions. Characterization techniques such as NMR spectroscopy and mass spectrometry confirm the structure and purity of the synthesized product, ensuring its suitability for biological testing .

Research Applications

This compound serves as a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals. Its ability to modify biological molecules makes it a key compound in chemical biology research.

Q & A

Basic Questions

Q. What are the recommended methods for synthesizing 4-(3-Methyl-1,2-oxazol-5-yl)benzene-1-sulfonyl chloride, and what analytical techniques confirm its purity and structure?

  • Synthesis : A plausible route involves coupling a pre-synthesized oxazole derivative with a sulfonyl chloride precursor. For example, chlorination of a sulfonic acid intermediate using phosphorus pentachloride (PCl₅) under anhydrous conditions is a common method, as seen in analogous sulfonyl chloride syntheses .
  • Characterization : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) confirms the molecular structure, while High-Resolution Mass Spectrometry (HRMS) validates the molecular formula. Purity is assessed via High-Performance Liquid Chromatography (HPLC) or Thin-Layer Chromatography (TLC).

Q. How can researchers characterize the molecular structure of this compound using X-ray crystallography, and which software tools are essential for data refinement?

  • Procedure : Single-crystal X-ray diffraction (SCXRD) is used to determine the crystal structure. Data collection involves a diffractometer, followed by structure solution via direct methods (e.g., SHELXS) and refinement using SHELXL .
  • Software : The WinGX suite integrates tools for data processing (e.g., SIR97 for structure solution) and ORTEP-3 for graphical representation of thermal ellipsoids .

Q. What are the common nucleophilic substitution reactions involving the sulfonyl chloride group, and how can reaction conditions be optimized?

  • Reactivity : The sulfonyl chloride group reacts with amines, alcohols, or thiols to form sulfonamides, sulfonate esters, or sulfonothioates. For example, reaction with aniline in dichloromethane (DCM) at 0–25°C yields sulfonamide derivatives.
  • Optimization : Control reaction stoichiometry (1:1 molar ratio), use anhydrous solvents to prevent hydrolysis, and monitor progress via TLC.

Advanced Questions

Q. How can researchers address challenges in crystallographic refinement, such as disorder in the oxazole ring, using software like SHELXL?

  • Disorder Handling : SHELXL allows partitioning disordered atoms into multiple sites with occupancy refinement. Constraints (e.g., SIMU, DELU) stabilize refinement by limiting unrealistic thermal motion .
  • Validation : Post-refinement, check the R-factor (<5%), and validate geometric parameters (e.g., bond lengths, angles) against standard databases like the Cambridge Structural Database (CSD).

Q. What computational approaches are used to model the electronic properties of the oxazole ring, and how do these affect the compound's reactivity?

  • Methods : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) predict electron density distribution, frontier molecular orbitals (HOMO/LUMO), and Fukui indices to identify reactive sites .
  • Reactivity Insights : The oxazole’s electron-withdrawing nature polarizes the sulfonyl chloride group, enhancing its electrophilicity in nucleophilic substitutions.

Q. How does hydrogen bonding influence the crystal packing of this compound, and what methodologies can analyze these interactions?

  • Analysis : Graph-set analysis (as per Etter’s rules) identifies hydrogen-bonding motifs (e.g., chains, rings) in the crystal lattice. Tools like Mercury (CSD) visualize these networks .
  • Impact : Strong hydrogen bonds (e.g., N–H···O or O–H···N) stabilize the crystal structure, affecting solubility and melting point.

Q. What evidence supports the potential biological activity of this compound, and how can researchers design assays to evaluate its interactions with viral proteins?

  • Biological Relevance : Analogous compounds (e.g., WIN 63843) with oxazole moieties exhibit antiviral activity by inhibiting viral capsid binding .
  • Assay Design : Use surface plasmon resonance (SPR) to measure binding affinity to viral targets (e.g., Coxsackievirus B3). Cell-based assays (e.g., plaque reduction neutralization tests) can quantify inhibition efficacy .

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